molecular formula C20H25F2N5O2S B4368303 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4368303
M. Wt: 437.5 g/mol
InChI Key: ZSOOTKFCZFZWGS-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a difluoromethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, while the sulfonamide group contributes to its inhibitory activity. The compound may act by blocking the active site of enzymes or interfering with protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonamide group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N5O2S/c1-5-25-11-10-17(24-25)12-27(18-8-6-16(7-9-18)14(2)3)30(28,29)19-13-26(20(21)22)23-15(19)4/h6-11,13-14,20H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOOTKFCZFZWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CN(N=C3C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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